4,5-ジフルオロ-1H-インドール-2-カルボン酸エチル

説明

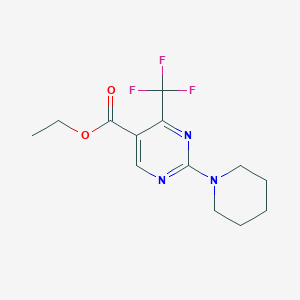

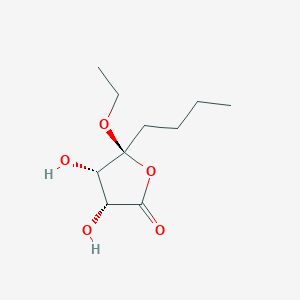

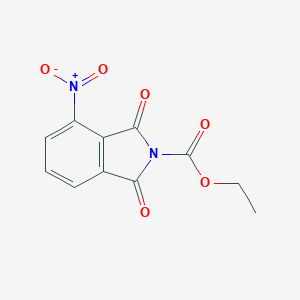

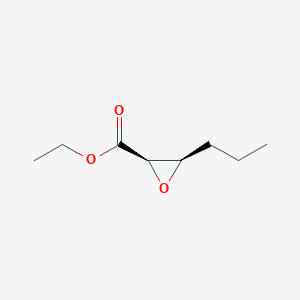

Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a compound that belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring.

Synthesis Analysis

The synthesis of indole derivatives like ethyl 4,5-difluoro-1H-indole-2-carboxylate typically involves palladium-catalyzed coupling reactions. These reactions can produce a variety of substituted indoles with good to excellent yields (Rossi et al., 2006). Another approach is the acylation of ethyl indole-2-carboxylates using various carboxylic acids (Murakami et al., 1985).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a planar aromatic ring system. Specific structural analysis of such compounds, including ethyl 4,5-difluoro-1H-indole-2-carboxylate, often involves X-ray diffraction techniques (Hu et al., 2018).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including acylation, which is the process of adding an acyl group to a compound. The acylation of ethyl indole-2-carboxylates leads to the formation of ethyl 3-acylindole-2-carboxylates, showcasing the compound's reactive nature (Murakami et al., 1988).

科学的研究の応用

- 研究者らは、4,5-ジフルオロ-1H-インドール-2-カルボン酸エチルの抗ウイルス可能性を探求してきました。たとえば:

- 4,5-ジフルオロ-1H-インドール-2-カルボン酸エチルと構造的特徴を共有するN-(ベンゾイルフェニル)-1H-インドール-2-カルボキサミドは、強力な抗高トリグリセリド血症剤として研究されてきました .

抗ウイルス活性

抗高トリグリセリド血症剤

白血病細胞に対する抗増殖活性

作用機序

Target of Action

Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may impact multiple biochemical pathways .

Result of Action

Indole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

ethyl 4,5-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPIGDPELRNWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)